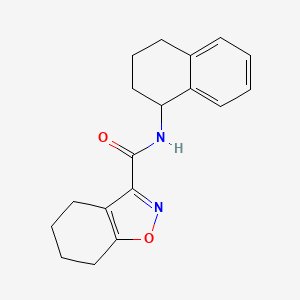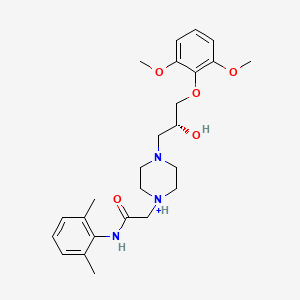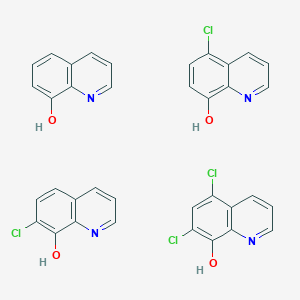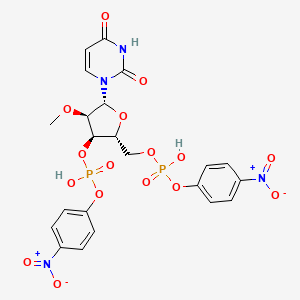
2'-O-Methyluridine 3',5'-Bis(4-nitrophenyl)phosphate Diester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester: is a chemical compound with the molecular formula C22H22N4O16P2 and a molecular weight of 660.375 g/mol . This compound is a derivative of uridine, a nucleoside that is a component of RNA. The presence of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups makes this compound unique and useful in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester typically involves the protection of the uridine molecule followed by the introduction of the 2’-O-methyl group. The bis(4-nitrophenyl)phosphate groups are then added through a phosphorylation reaction. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to meet regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: The nitrophenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with acidic or basic conditions.
Substitution: Requires nucleophilic reagents and appropriate solvents.
Major Products Formed:
Hydrolysis: 2’-O-Methyluridine and bis(4-nitrophenyl)phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study RNA modifications and interactions. It serves as a model compound for understanding the effects of methylation on RNA structure and function .
Industry: In the pharmaceutical industry, it is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in quality control .
Mecanismo De Acción
The mechanism of action of 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester involves its interaction with RNA molecules. The 2’-O-methyl group affects the hydrogen bonding and base pairing properties of RNA, leading to changes in RNA stability and function. The bis(4-nitrophenyl)phosphate groups can participate in phosphorylation reactions, influencing the activity of enzymes involved in RNA metabolism .
Comparación Con Compuestos Similares
2’-O-Methyluridine: A simpler derivative without the bis(4-nitrophenyl)phosphate groups.
Uridine 3’,5’-Bis(4-nitrophenyl)phosphate: Lacks the 2’-O-methyl group.
2’-O-Methylcytidine 3’,5’-Bis(4-nitrophenyl)phosphate: Similar structure but with a cytidine base instead of uridine.
Uniqueness: 2’-O-Methyluridine 3’,5’-Bis(4-nitrophenyl)phosphate Diester is unique due to the combination of the 2’-O-methyl group and the bis(4-nitrophenyl)phosphate groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C22H22N4O16P2 |
|---|---|
Peso molecular |
660.4 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[hydroxy-(4-nitrophenoxy)phosphoryl]oxy-4-methoxyoxolan-2-yl]methyl (4-nitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C22H22N4O16P2/c1-37-20-19(42-44(35,36)41-16-8-4-14(5-9-16)26(31)32)17(39-21(20)24-11-10-18(27)23-22(24)28)12-38-43(33,34)40-15-6-2-13(3-7-15)25(29)30/h2-11,17,19-21H,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28)/t17-,19-,20-,21-/m1/s1 |
Clave InChI |
LZEUWZIKVMPXFM-CWJKEVGVSA-N |
SMILES isomérico |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)propyl]-5-bromoindoline](/img/structure/B13842290.png)
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
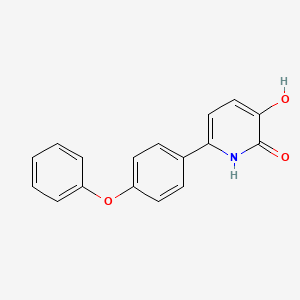
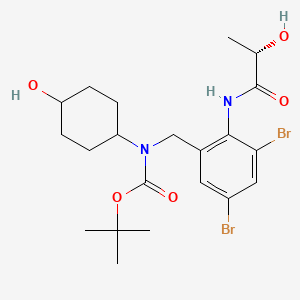
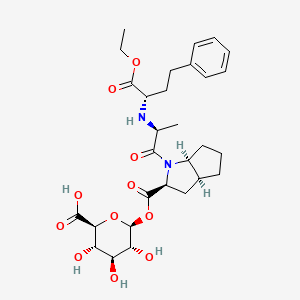
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
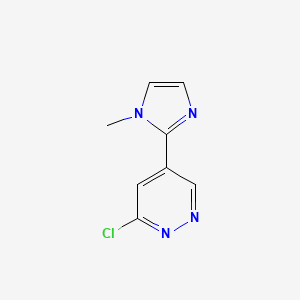

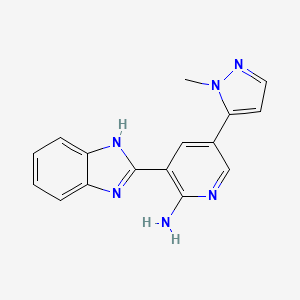
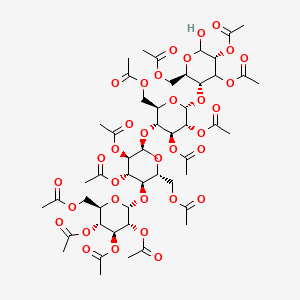
![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
